IRINOTECAN HCl)trihydrate)

Catalog No.
S548626
CAS No.
136572-09-3
M.F
C33H41ClN4O7
M. Wt
641.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
IRINOTECAN HCl)trihydrate)

CAS Number

136572-09-3

Product Name

IRINOTECAN HCl)trihydrate)

IUPAC Name

[(19S)-10,19-diethyl-19-hydroxy-14,18-dioxo-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaen-7-yl] 4-piperidin-1-ylpiperidine-1-carboxylate;hydrate;hydrochloride

Molecular Formula

C33H41ClN4O7

Molecular Weight

641.2 g/mol

InChI

InChI=1S/C33H38N4O6.ClH.H2O/c1-3-22-23-16-21(43-32(40)36-14-10-20(11-15-36)35-12-6-5-7-13-35)8-9-27(23)34-29-24(22)18-37-28(29)17-26-25(30(37)38)19-42-31(39)33(26,41)4-2;;/h8-9,16-17,20,41H,3-7,10-15,18-19H2,1-2H3;1H;1H2/t33-;;/m0../s1

InChI Key

OHNBIIZWIUBGTK-NYPSMHOZSA-N

SMILES

Array

solubility

Soluble in DMSO

Synonyms

7 Ethyl 10 hydroxycamptothecin, 7-ethyl-10-hydroxycamptothecin, Camptosar, Camptothecin 11, camptothecin-11, CPT 11, CPT-11, CPT11, irinotecan, irinotecan hydrochloride, Irrinotecan, NK012 compound, SN 38, SN 38 11, SN-38, SN-38-11, SN3811

Canonical SMILES

CCC1=C2CN3C(=CC4=C(C3=O)COC(=O)C4(CC)O)C2=NC5=C1C=C(C=C5)OC(=O)N6CCC(CC6)N7CCCCC7.O.Cl

Isomeric SMILES

CCC1=C2CN3C(=CC4=C(C3=O)COC(=O)[C@@]4(CC)O)C2=NC5=C1C=C(C=C5)OC(=O)N6CCC(CC6)N7CCCCC7.O.Cl

The exact mass of the compound IRINOTECAN HYDROCHLORIDE Trihydrate is 676.29 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Alkaloids - Camptothecin. It belongs to the ontological category of hydrate in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.

Irinotecan Hydrochloride (HCl) trihydrate is a water-soluble, semi-synthetic derivative of the natural alkaloid camptothecin.[1][2] It functions as a prodrug that is converted by carboxylesterase enzymes into its highly active metabolite, SN-38, which is approximately 1000 times more potent as an inhibitor of topoisomerase I.[3] This mechanism disrupts DNA replication in cancer cells, establishing its role as a key chemotherapeutic agent, particularly for colorectal cancer.[2][3][4] The hydrochloride trihydrate salt form is specifically utilized to enhance aqueous solubility and stability for formulation and intravenous administration.[2]

Substituting Irinotecan HCl trihydrate with its active metabolite SN-38, its parent compound camptothecin, or even other salt forms is operationally unfeasible and leads to critical failures in formulation and reproducibility. SN-38, despite its high potency, has extremely poor aqueous solubility and stability at physiological pH, making direct administration problematic and necessitating a prodrug approach.[5][6] The parent compound, camptothecin, also suffers from very low water solubility and lactone ring instability, which led to the development of derivatives like irinotecan in the first place.[7][8] Different crystalline forms or hydrates of Irinotecan HCl can exhibit distinct physical properties, such as filtration and handling characteristics, which can impact processability and formulation consistency.[1] Therefore, specifying the trihydrate form is essential for leveraging established formulation protocols and ensuring predictable solubility and stability for consistent results in research and development.

Aqueous Solubility: Enabling High-Concentration Formulations Where the Active Metabolite SN-38 Fails

Irinotecan HCl trihydrate was developed specifically to overcome the profound insolubility of its active metabolite, SN-38. While Irinotecan HCl trihydrate is described as sparingly soluble in water, this property is sufficient for creating clinically relevant intravenous solutions.[9] In stark contrast, its active metabolite SN-38 has an aqueous solubility of only 11–38 µg/mL, which severely restricts its direct clinical use and makes formulation outside of complex delivery systems exceptionally challenging.[6]

Evidence DimensionAqueous Solubility
Target Compound DataSparingly soluble in water, enabling formulation of injection concentrates (e.g., 20 mg/mL).[3][9]
Comparator Or BaselineSN-38: 11–38 µg/mL.[6]
Quantified DifferenceIrinotecan HCl trihydrate's functional solubility is orders of magnitude greater than its active metabolite SN-38, enabling practical formulation.
ConditionsAqueous solution for pharmaceutical formulation.

This vast difference in solubility is the primary reason for using the irinotecan prodrug, as it allows for the preparation of stable, high-concentration stock solutions required for in vitro and in vivo studies.

Formulation Stability: pH-Dependent Lactone Ring Integrity for Reproducible Activity

The biological activity of irinotecan and its active metabolite SN-38 is dependent on the integrity of their lactone E-ring. This ring undergoes reversible, pH-dependent hydrolysis to an inactive carboxylate form.[10][11] Commercial formulations of Irinotecan HCl trihydrate are buffered to a pH of approximately 3.5 to maintain the stability of this active lactone form.[3][12] At physiological pH (7.4), the lactone ring of SN-38 becomes unstable and opens, leading to a loss of pharmacological activity, a key challenge that complex delivery systems aim to solve.[5][6] Procuring the trihydrate salt allows direct use of established, acidic pH-buffered protocols to ensure the compound remains in its active form during experimental preparation and storage.

Evidence DimensionpH for Lactone Ring Stability
Target Compound DataFormulated at pH 3.5 to stabilize the active lactone form.[3][12]
Comparator Or BaselineSN-38 (and Irinotecan): Lactone ring hydrolyzes and becomes inactive at physiological pH > 6.0.[5][6]
Quantified DifferenceAcidic pH (3.5) formulation preserves the active structure, whereas neutral pH leads to inactivation.
ConditionsAqueous solution stability for storage and administration.

Controlling for lactone stability is critical for experimental reproducibility; using the specified trihydrate salt with established acidic buffers prevents inadvertent use of the inactive carboxylate form.

Precursor Suitability for Liposomal Formulations: An Established Starting Material for Advanced Drug Delivery

Irinotecan HCl is the established precursor for advanced liposomal formulations (e.g., Onivyde®) designed to alter pharmacokinetics and improve drug delivery.[13][14] These nanoformulations encapsulate irinotecan, protecting it from premature conversion to SN-38 and extending its circulation time.[13][15] This leads to higher and more sustained intratumoral levels of both irinotecan and SN-38 compared to non-liposomal irinotecan at equivalent doses.[13] For researchers developing novel drug delivery systems, procuring the same Irinotecan HCl trihydrate starting material used in established clinical formulations ensures a reliable and comparable baseline for innovation.

Evidence DimensionPharmacokinetic Half-Life
Target Compound DataLiposomal Irinotecan (from Irinotecan HCl): Half-life of irinotecan is 25.8 hours.[16]
Comparator Or BaselineNon-liposomal Irinotecan HCl: Half-life of irinotecan is 11.7 hours.[16]
Quantified DifferenceLiposomal formulation more than doubles the circulatory half-life of the prodrug.
ConditionsComparison of liposomal vs. non-liposomal formulations in human subjects.

For drug delivery research, starting with the clinically validated Irinotecan HCl trihydrate provides a clear benchmark and increases the translational relevance of the formulation work.

Baseline In Vitro and In Vivo Cancer Models Requiring a Soluble Topoisomerase I Inhibitor

For establishing baseline efficacy or mechanism-of-action data in cancer cell lines or animal xenograft models, the water-soluble nature of Irinotecan HCl trihydrate is a critical advantage. It allows for straightforward preparation of dosing solutions in standard aqueous vehicles, avoiding the formulation complexities and potential artifacts associated with solubilizing the highly hydrophobic active metabolite, SN-38.[6]

Development of Novel Nanoparticle and Liposomal Drug Delivery Systems

This compound is the ideal starting material for research focused on creating next-generation drug delivery systems. Its established use in clinically approved liposomal formulations provides a direct, validated comparator for novel encapsulation technologies aiming to improve drug targeting, extend circulation half-life, and enhance therapeutic index over existing platforms.[13][15]

High-Throughput Screening (HTS) for Combination Therapies

In HTS campaigns designed to identify synergistic drug combinations, the reliable solubility and stability of Irinotecan HCl trihydrate in aqueous-based assay buffers (when pH is controlled) is essential for generating reproducible data. Unlike SN-38, its use minimizes assay interference from compound precipitation or the need for high concentrations of organic solvents like DMSO.[9][10]

Precursor for Synthesis of Antibody-Drug Conjugates (ADCs) and Other Bioconjugates

As the foundational prodrug, Irinotecan HCl trihydrate can serve as a key precursor for the synthesis of more complex targeted therapies. Researchers synthesizing novel ADCs or other conjugates that release an SN-38 payload can use this material as a well-characterized starting point for chemical modification and linker attachment strategies.[17]

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Hydrogen Bond Acceptor Count

9

Hydrogen Bond Donor Count

3

Exact Mass

640.2663774 Da

Monoisotopic Mass

640.2663774 Da

Heavy Atom Count

45

Appearance

Yellow solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

042LAQ1IIS

GHS Hazard Statements

Aggregated GHS information provided by 15 companies from 7 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H341 (26.67%): Suspected of causing genetic defects [Warning Germ cell mutagenicity];
H360 (93.33%): May damage fertility or the unborn child [Danger Reproductive toxicity];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

Treatment of metastatic adenocarcinoma of the pancreas, in combination with 5 fluorouracil (5 FU) and leucovorin (LV), in adult patients who have progressed following gemcitabine based therapy.

Drug Classes

Breast Feeding; Lactation; Milk, Human; Antineoplastic Agents; Enzyme Inhibitors; Topoisomerase I Inhibitors

NCI Cancer Drugs

Drug: Irinotecanhydrochloride
US Brand Name(s): Camptosar
FDA Approval: Yes
Irinotecan hydrochloride is approved to be used alone or with other drugs to treat: Colorectal cancer that has metastasized (spread to other parts of the body), including metastatic cancer that has recurred (come back) or has not gotten better with other chemotherapy.
Irinotecan hydrochloride is also being studied in the treatment of other types of cancer. Irinotecan hydrochloride is also available in a different form called irinotecan hydrochloride liposome.

Pharmacology

Irinotecan Hydrochloride is the hydrochloride salt of a semisynthetic derivative of camptothecin, a cytotoxic, quinoline-based alkaloid extracted from the Asian tree Camptotheca acuminata. Irinotecan, a prodrug, is converted to a biologically active metabolite 7-ethyl-10-hydroxy-camptothecin (SN-38) by a carboxylesterase-converting enzyme. One thousand-fold more potent than its parent compound irinotecan, SN-38 inhibits topoisomerase I activity by stabilizing the cleavable complex between topoisomerase I and DNA, resulting in DNA breaks that inhibit DNA replication and trigger apoptotic cell death. Because ongoing DNA synthesis is necessary for irinotecan to exert its cytotoxic effects, it is classified as an S-phase-specific agent.

MeSH Pharmacological Classification

Topoisomerase I Inhibitors

ATC Code

L01XX19

KEGG Target based Classification of Drugs

Enzymes
Isomerases (EC5)
DNA topoisomerase [EC:5.99.1.-]
TOP1 [HSA:7150] [KO:K03163]

Pictograms

Health Hazard Irritant

Irritant;Health Hazard

Other CAS

136572-09-3

Wikipedia

Irinotecan hydrochloride trihydrate

Use Classification

Human drugs -> Orphan -> Antineoplastic agents -> Human pharmacotherapeutic group -> EMA Drug Category

Dates

Last modified: 08-15-2023
1: Schwartzman AD, Sethi R, Smith R. Multiorgan failure in a patient treated with the 5-fluorouracil, leucovorin, oxaliplatin, and irinotecan regimen. Clin Colorectal Cancer. 2013 Jun;12(2):136-9. doi: 10.1016/j.clcc.2012.09.005. Epub 2012 Oct 24. Review. PubMed PMID: 23098664.
2: Petitprez A, Larsen AK. Irinotecan resistance is accompanied by upregulation of EGFR and Src signaling in human cancer models. Curr Pharm Des. 2013;19(5):958-64. Review. PubMed PMID: 22973964.
3: Qi WX, Shen Z, Lin F, Sun YJ, Min DL, Tang LN, He AN, Yao Y. Overall survival benefits for irinotecan-containing regimens as first-line treatment for advanced gastric cancer: an updated meta-analysis of ten randomized controlled trials. Int J Cancer. 2013 Jan 15;132(2):E66-73. doi: 10.1002/ijc.27775. Epub 2012 Sep 1. Review. PubMed PMID: 22890856.
4: Carrillo JA, Munoz CA. Alternative chemotherapeutic agents: nitrosoureas, cisplatin, irinotecan. Neurosurg Clin N Am. 2012 Apr;23(2):297-306, ix. doi: 10.1016/j.nec.2012.01.005. Epub 2012 Feb 18. Review. PubMed PMID: 22440873.
5: Mollica A, Stefanucci A, Feliciani F, Cacciatore I, Cornacchia C, Pinnen F. Delivery methods of camptothecin and its hydrosoluble analogue irinotecan for treatment of colorectal cancer. Curr Drug Deliv. 2012 Mar;9(2):122-31. Review. PubMed PMID: 22283650.
6: Paulík A, Grim J, Filip S. Predictors of irinotecan toxicity and efficacy in treatment of metastatic colorectal cancer. Acta Medica (Hradec Kralove). 2012;55(4):153-9. Review. PubMed PMID: 23631285.
7: Di Paolo A, Bocci G, Polillo M, Del Re M, Di Desidero T, Lastella M, Danesi R. Pharmacokinetic and pharmacogenetic predictive markers of irinotecan activity and toxicity. Curr Drug Metab. 2011 Dec;12(10):932-43. Review. PubMed PMID: 21787264.
8: Jakobsen JN, Hasselbalch B, Stockhausen MT, Lassen U, Poulsen HS. Irinotecan and bevacizumab in recurrent glioblastoma multiforme. Expert Opin Pharmacother. 2011 Apr;12(5):825-33. doi: 10.1517/14656566.2011.566558. Epub 2011 Mar 9. Review. PubMed PMID: 21385110.
9: Illum H. Irinotecan and radiosensitization in rectal cancer. Anticancer Drugs. 2011 Apr;22(4):324-9. doi: 10.1097/CAD.0b013e3283425c14. Review. PubMed PMID: 21160419.
10: Heinemann V, Hoff PM. Bevacizumab plus irinotecan-based regimens in the treatment of metastatic colorectal cancer. Oncology. 2010;79(1-2):118-28. doi: 10.1159/000314993. Epub 2010 Nov 22. Review. PubMed PMID: 21088438.
11: Montagnani F, Chiriatti A, Licitra S, Aliberti C, Fiorentini G. Differences in efficacy and safety between capecitabine and infusional 5-fluorouracil when combined with irinotecan for the treatment of metastatic colorectal cancer. Clin Colorectal Cancer. 2010 Oct;9(4):243-7. doi: 10.3816/CCC.2010.n.036. Review. PubMed PMID: 20920997.
12: Nagaiah G, Almubarak M, Khan M, Altaha R. Cerebrospinal fluid leak during treatment with bevacizumab and irinotecan after carmustine-impregnated wafers placement in patients with grade 2 oligodendroglioma and glioblastoma multiforme: report of two cases and review of literature. Cancer Invest. 2010 Dec;28(10):1048-53. doi: 10.3109/07357907.2010.483499. Epub 2010 Sep 27. Review. PubMed PMID: 20873990.
13: Oostendorp LJ, Stalmeier PF, Pasker-de Jong PC, Van der Graaf WT, Ottevanger PB. Systematic review of benefits and risks of second-line irinotecan monotherapy for advanced colorectal cancer. Anticancer Drugs. 2010 Sep;21(8):749-58. doi: 10.1097/CAD.0b013e32833c57cf. Review. PubMed PMID: 20616701.
14: Marsh S, Hoskins JM. Irinotecan pharmacogenomics. Pharmacogenomics. 2010 Jul;11(7):1003-10. doi: 10.2217/pgs.10.95. Review. PubMed PMID: 20602618; PubMed Central PMCID: PMC2927346.
15: Xu T, Chen J, Lu Y, Wolff JE. Effects of bevacizumab plus irinotecan on response and survival in patients with recurrent malignant glioma: a systematic review and survival-gain analysis. BMC Cancer. 2010 Jun 2;10:252. doi: 10.1186/1471-2407-10-252. Review. PubMed PMID: 20525214; PubMed Central PMCID: PMC2891637.
16: Fujita K, Sparreboom A. Pharmacogenetics of irinotecan disposition and toxicity: a review. Curr Clin Pharmacol. 2010 Aug;5(3):209-17. Review. PubMed PMID: 20406168.
17: Farhat FS, Kattan J, Ghosn MG. Role of capecitabine and irinotecan combination therapy in advanced or metastatic gastric cancer. Expert Rev Anticancer Ther. 2010 Apr;10(4):541-8. doi: 10.1586/era.09.179. Review. PubMed PMID: 20397919.
18: Cartwright T, McCollum D, Boehm KA. Dosing considerations for capecitabine-irinotecan regimens in the treatment of metastatic and/or locally advanced colorectal cancer. Am J Clin Oncol. 2010 Jun;33(3):307-13. doi: 10.1097/COC.0b013e3181d27361. Review. PubMed PMID: 20375835.
19: Hu ZY, Yu Q, Zhao YS. Dose-dependent association between UGT1A1*28 polymorphism and irinotecan-induced diarrhoea: a meta-analysis. Eur J Cancer. 2010 Jul;46(10):1856-65. doi: 10.1016/j.ejca.2010.02.049. Epub 2010 Mar 23. Review. PubMed PMID: 20335017.
20: Fujiwara Y, Minami H. An overview of the recent progress in irinotecan pharmacogenetics. Pharmacogenomics. 2010 Mar;11(3):391-406. doi: 10.2217/pgs.10.19. Review. PubMed PMID: 20235794.

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